molecular formula C18H21F2N7O B610002 Brepocitinib CAS No. 1883299-62-4

Brepocitinib

カタログ番号 B610002
CAS番号: 1883299-62-4
分子量: 389.41
InChIキー: BUWBRTXGQRBBHG-RUXDESIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brepocitinib, also known as PF-06700841, is a potential first-in-class dual, selective inhibitor of TYK2 and JAK1 . It is being developed by Priovant Therapeutics, a joint venture between Roivant Sciences and Pfizer . The drug is being investigated for the treatment of severe autoimmune diseases with few approved therapies . It is currently being evaluated in two ongoing registrational programs .


Physical And Chemical Properties Analysis

Brepocitinib is a weak base of molecular weight 389.4 with a measured log P of 1.8 and pKa of 6.1 . It is a small-molecule TYK2/JAK1 inhibitor being investigated for the treatment of several autoimmune diseases .

科学的研究の応用

Dermatomyositis

Scientific Field

Dermatology

Application Summary

Brepocitinib is being developed as a potential treatment for dermatomyositis, a rare and severe autoimmune disease . It is a dual, selective inhibitor of TYK2 and JAK1, which are key components in the signaling pathways of various cytokines involved in inflammation and immune response .

Methods of Application

Brepocitinib is administered orally. A single registrational Phase 3 trial evaluating oral brepocitinib in dermatomyositis was initiated .

Results/Outcomes

The results of the Phase 3 trial are not yet available. However, in all five placebo-controlled studies completed to date, oral brepocitinib generated statistically significant and clinically meaningful results .

Systemic Lupus Erythematosus (SLE)

Scientific Field

Rheumatology

Application Summary

Brepocitinib is being studied as a potential treatment for SLE, a chronic autoimmune disease that can affect various parts of the body .

Methods of Application

Brepocitinib is administered orally. An ongoing Phase 2b study in SLE, designed to serve as one of two registrational studies, is currently underway .

Results/Outcomes

The results of the Phase 2b study are expected to be available in the second half of 2023 .

Chronic Plaque Psoriasis

Application Summary

Brepocitinib is being studied as a potential treatment for chronic plaque psoriasis, an inflammatory skin disease . It is a tyrosine kinase 2/JAK1 inhibitor that can target the signaling of multiple cytokines involved in the pathogenesis of plaque psoriasis .

Methods of Application

Brepocitinib is administered topically. In a phase IIb multicentre randomized double-blind study, participants received one of eight treatments for 12 weeks: brepocitinib 0.1% once daily, 0.3% once or twice daily, 1.0% once or twice daily, 3.0% once daily, or vehicle once or twice daily .

Results/Outcomes

Topical brepocitinib did not result in statistically significant changes compared with respective vehicle controls in the primary or key secondary efficacy endpoints for any dose group . However, from week 8, change from baseline in Psoriasis Area and Severity Index (PASI) score separated from vehicle in all brepocitinib twice daily groups . Brepocitinib was well tolerated, with adverse events (AEs) occurring at similar rates across groups .

Atopic Dermatitis

Application Summary

Brepocitinib is being studied as a potential treatment for mild-to-moderate atopic dermatitis . It is a tyrosine kinase 2/JAK1 inhibitor that can target the signaling of multiple cytokines involved in the pathogenesis of atopic dermatitis .

Methods of Application

Brepocitinib is administered topically .

Results/Outcomes

Topical brepocitinib can provide rapid, effective symptom reduction, and could offer a novel alternative to current topical treatments for mild-to-moderate atopic dermatitis .

将来の方向性

Brepocitinib is currently being evaluated in two ongoing registrational programs . Priovant recently initiated a single registrational Phase 3 study in dermatomyositis (VALOR). A large, global Phase 2b study in SLE, designed to serve as one of two registrational studies, is close to fully enrolled with data anticipated in 2H 2023 . Despite a recent Phase 2 study failing to meet its primary endpoint in systemic lupus erythematosus (SLE), Priovant plans to continue progressing the program in indications outside of SLE .

特性

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWBRTXGQRBBHG-MJBXVCDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brepocitinib

CAS RN

1883299-62-4
Record name Brepocitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883299624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06700841
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BREPOCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X8387Q25N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
451
Citations
WJ Sandborn, S Danese, J Leszczyszyn… - Clinical …, 2023 - Elsevier
Background & Aims The efficacy and safety of ritlecitinib (oral JAK3/TEC family kinase inhibitor) and brepocitinib (oral TYK2/JAK1 inhibitor) as induction therapy were assessed in …
Number of citations: 14 www.sciencedirect.com
B King, E Guttman-Yassky, E Peeva, A Banerjee, L Zhu… - JID Innovations, 2022 - Elsevier
… the hepatocellular carcinoma inhibitor) and brepocitinib (tyrosine kinase 2/Jak1 … brepocitinib, and the brepocitinib group switched to ritlecitinib. Eighteen patients switched to brepocitinib…
Number of citations: 6 www.sciencedirect.com
MN Landis, M Arya, S Smith, Z Draelos… - British Journal of …, 2022 - academic.oup.com
… of brepocitinib in participants with mild‐to‐moderate AD. We hypothesize that topical administration of brepocitinib… of topical brepocitinib cream in participants with mild‐to‐moderate …
Number of citations: 19 academic.oup.com
B King, E Guttman-Yassky, E Peeva, A Banerjee… - Journal of the American …, 2021 - Elsevier
… The objective of the randomized, placebo-controlled portion of this study was to evaluate the efficacy and safety of ritlecitinib and brepocitinib in patients who have AA with ≥ 50% scalp …
Number of citations: 97 www.sciencedirect.com
E Guttman-Yassky, AB Pavel, A Diaz, N Zhang… - Journal of Allergy and …, 2022 - Elsevier
… tissue were greater with brepocitinib than ritlecitinib; … brepocitinib showed a gradual shifting from a lesional toward a nonlesional scalp phenotype, which was evident with brepocitinib at …
Number of citations: 30 www.sciencedirect.com
P Mease, P Helliwell… - Arthritis & …, 2023 - Wiley Online Library
… (2 participants treated with brepocitinib 30 mg QD and 2 with brepocitinib 60 mg QD). … the brepocitinib 30 mg QD group), basal cell carcinoma (1 participant in the brepocitinib 60 …
Number of citations: 2 onlinelibrary.wiley.com
R Qiu, R Sharma, H Wei, L Kirkovsky… - British Journal of …, 2023 - Wiley Online Library
… AUCinf values of unlabelled brepocitinib and the IV dose of 14C brepocitinib, respectively, … dose of unlabelled brepocitinib and each participant’s individual IV dose of 14C brepocitinib (…
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
P Mease, P Helliwell… - Arthritis & …, 2023 - eprints.whiterose.ac.uk
… The efficacy and safety of oral brepocitinib were assessed in participants with moderately-to-… mg of brepocitinib once daily or placebo, advancing to 30 mg or 60 mg of brepocitinib once …
Number of citations: 3 eprints.whiterose.ac.uk
E Peeva, E Guttman-Yassky, A Banerjee… - Journal of the American …, 2022 - jaad.org
… %) achieved SALT 30 with ritlecitinib and brepocitinib, respectively, after 24 … brepocitinib achieved SALT 30 . For DBP active responders (n = 22 on ritlecitinib and n = 24 on brepocitinib), …
Number of citations: 14 www.jaad.org
MN Landis, SR Smith, G Berstein… - British Journal of …, 2023 - academic.oup.com
… vehicle in all brepocitinib twice daily groups. Brepocitinib was well tolerated, with adverse events (AEs) occurring at similar rates across groups. One participant in the brepocitinib 1.0% …
Number of citations: 3 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。